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Compound of Interest

Compound Name: Lancifodilactone F

Cat. No.: B15566031 Get Quote

An In-depth Technical Guide to the Crystal Structure Analysis of Lancifodilactone F

Introduction
Lancifodilactone F is a novel nortriterpenoid isolated from the leaves and stems of Schisandra

lancifolia.[1] It features an unprecedentedly rearranged pentanortriterpenoid backbone derived

from cycloartane.[1] Structurally elucidated through comprehensive NMR, MS, and crucially,

single-crystal X-ray diffraction, this compound has demonstrated notable anti-HIV activity with

an EC₅₀ value of 20.69 ± 3.31 μg/mL.[1] This guide provides a detailed overview of the

crystallographic analysis that was pivotal in establishing the definitive structure of

Lancifodilactone F.

Crystallographic Data Summary
The single-crystal X-ray analysis yielded precise quantitative data that unambiguously defined

the molecular structure of Lancifodilactone F. These findings are summarized in the table

below.
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Parameter Value

Empirical Formula C₂₅H₄₀O₆

Formula Weight 436.59

Crystal System Monoclinic

Space Group C2

Unit Cell Dimensions

a 29.832(3) Å

b 5.941(1) Å

c 15.108(1) Å

β 115.27(1)°

Volume 2421.4(4) Å³

Z 4

Density (calculated) 1.225 g/cm³

Crystal Size 0.15 × 0.20 × 0.50 mm

Reflections Collected 2460

Observed Reflections 2005 (|F|² ≥ 3σ|F|²)

Final R Indices

R_f 0.048

R_w 0.051

Data sourced from Organic Letters.[1]

Experimental Protocols
The successful determination of the crystal structure was contingent on a meticulous multi-step

experimental process, from isolation to computational refinement.
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Isolation and Purification
Lancifodilactone F was initially extracted from a 101 g ethyl acetate (EtOAc) fraction of

Schisandra lancifolia which was subjected to repeated chromatography on a silica gel column.

[1] Final purification was achieved using preparative High-Performance Liquid Chromatography

(HPLC) on an Agilent 1100 system equipped with a Zorbax SB-C-18 column.[1] The mobile

phase used was a 40:60 mixture of methanol and water, which yielded 25.2 mg of the pure

compound.[1]

Crystallization
After numerous attempts with various solvents, a single crystal of Lancifodilactone F suitable

for X-ray analysis was successfully obtained.[1] The crystallization was achieved by slow

evaporation from a 1:1 mixture of acetone (Me₂CO) and methanol (MeOH), yielding colorless,

optically active crystals with a melting point of 189-190 °C.[1]

X-ray Data Collection
A crystal with dimensions of 0.15 × 0.20 × 0.50 mm was selected for the diffraction experiment.

[1] Data were collected on a MAC DIP-2030K diffractometer using graphite-monochromated

Mo Kα radiation.[1] The data collection was performed using ω-2θ scans up to a maximum 2θ

angle of 50.0°.[1] A total of 2460 independent reflections were measured during this process.[1]

Structure Solution and Refinement
The crystal structure was solved using direct methods with the SHELX-86 program.[1] The

initial structural model was expanded using difference Fourier techniques.[1] Subsequent

refinement was carried out using the NOMCSDP program via full-matrix least-squares

calculations.[1] Of the total reflections, 2005 were considered observed based on the criterion

|F|² ≥ 3σ|F|².[1] The final refinement converged to an R-factor (R_f) of 0.048 and a weighted R-

factor (R_w) of 0.051.[1] The crystallographic data for Lancifodilactone F have been

deposited at the Cambridge Crystallographic Data Centre under the deposition number CCDC

254747.[1]

Visualized Experimental Workflow
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The logical flow of the experimental process, from the initial isolation of the compound to the

final structural determination, is illustrated in the diagram below.
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Workflow for Lancifodilactone F Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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